molecular formula C22H40O4 B130438 Octadecyl fumarate CAS No. 2424-62-6

Octadecyl fumarate

Cat. No.: B130438
CAS No.: 2424-62-6
M. Wt: 368.5 g/mol
InChI Key: MHQJUHSHQGQVTM-UHFFFAOYSA-N
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Description

Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

2424-62-6

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

4-octadecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)

InChI Key

MHQJUHSHQGQVTM-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

melting_point

93-94°C

2424-62-6
1741-93-1

physical_description

Solid

Pictograms

Irritant

Synonyms

(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI);  (Z)-2-Butenedioic Acid Monooctadecyl Ester;  Maleic Acid Monooctadecyl Ester;  Maleic Acid Octadecyl Ester;  Monooctadecyl Maleate;  Monostearyl Maleate;  Octadecyl Hydrogen Maleate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the polymerization of Octadecyl fumarate in Langmuir-Blodgett films?

A1: Langmuir-Blodgett (LB) films offer a controlled platform to assemble molecules into ordered layers, mimicking biological membranes and enabling the study of interfacial phenomena. Investigating the polymerization of this compound within LB films helps understand how structural changes influence film properties like elasticity and order. This knowledge is valuable for applications ranging from sensors and electronics to drug delivery, where controlled film properties are crucial. [, ]

Q2: How does polymerization affect the elastic properties of LB films containing this compound?

A2: Research using Brillouin spectroscopy revealed distinct changes in the elastic properties of LB films upon this compound polymerization. While mixtures of this compound and Octadecyl maleate exhibited a slight increase in elastic constants after polymerization, films composed solely of this compound, especially those with regular or ω- arrangements, became significantly softer. This softening was attributed to the formation of microcracks during polymerization.

Q3: What challenges arise when studying the thermal behavior of this compound in LB films?

A3: A key challenge lies in differentiating between structural disorder and polymerization when this compound LB films are subjected to heat. Both processes can occur simultaneously, complicating the analysis. Researchers employ techniques like grazing incidence reflection and Differential Scanning Calorimetry (DSC) alongside spectroscopic methods (like Infrared spectroscopy) to disentangle these phenomena and understand the interplay between temperature, molecular orientation, and polymerization.

Q4: Can you elaborate on the spectroscopic techniques used to characterize this compound and its behavior in LB films?

A4: Infrared (IR) spectroscopy proves particularly insightful. Changes in IR bandshapes and frequency shifts offer clues about molecular motion within the film, especially prior to phase transitions. Electron Spin Resonance (ESR) spectroscopy helps determine the amount of this compound copolymerized with other molecules, like dotriacontane, by analyzing the slow-motion component of the composite ESR spectra. [, ]

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